Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate (CAS: 1325303-74-9) is a benzoate ester derivative featuring a sulfonamide-acetyl linkage. Its structure comprises a central benzoate core substituted at the para position with an acetamido group connected to a 2,5-difluorophenylsulfonyl moiety.
Properties
IUPAC Name |
ethyl 4-[[2-(2,5-difluorophenyl)sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO5S/c1-2-25-17(22)11-3-6-13(7-4-11)20-16(21)10-26(23,24)15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACWUWYZAMPQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate, identified by the CAS number 1325303-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15F2NO5S
- Molecular Weight : 383.366 g/mol
- Chemical Structure : The compound features a sulfonamide moiety attached to an ethyl ester and a difluorophenyl group, which may contribute to its biological activity.
This compound exhibits several mechanisms that underline its biological activity:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, it has been noted to inhibit cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis .
- Modulation of Ion Channels : The compound has been evaluated for its effects on transient receptor potential (TRP) channels, particularly TRPV4 and TRPV1. In vitro assays indicate that it may selectively modulate these channels, which are implicated in pain and inflammation pathways .
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which may contribute to their anti-inflammatory effects by reducing oxidative stress in cells .
Antiinflammatory Effects
This compound has shown promise in various anti-inflammatory models:
- In Vivo Studies : In rodent models of arthritis, the compound demonstrated significant reductions in inflammation markers and joint swelling compared to control groups .
- Cytotoxicity : The compound was assessed for cytotoxic effects using the MTT assay on human cancer cell lines (HeLa and A549). Results indicated low cytotoxicity at concentrations up to 25 µM, suggesting a favorable safety profile for therapeutic use .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the difluorophenyl and sulfonamide moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific targets.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against inflammatory pathways |
| Alteration of Sulfonamide Group | Changes in selectivity for TRP channels |
Case Studies
- Case Study on Inflammatory Models : A study published in a pharmacological journal evaluated the efficacy of this compound in a rat model of adjuvant-induced arthritis. The results indicated a significant reduction in paw edema and histological signs of inflammation compared to untreated controls .
- Cancer Cell Line Studies : In another investigation focusing on its cytotoxicity, the compound was tested against various cancer cell lines. It exhibited selective inhibition of cell proliferation with minimal effects on normal cells, suggesting potential for targeted cancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
*Molecular weights estimated based on substituent contributions.
Functional Analogues in Agrochemicals
These compounds feature triazine or pyrimidine rings instead of the acetyl-amino group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
Table 2: Functional Analogues in Herbicides
Impact of Halogenation and Substituents
- Fluorine vs. Chlorine : The 2,5-difluoro analog exhibits higher electronegativity and metabolic stability compared to the 4-chloro derivative, which may enhance membrane permeability .
- Phenyl vs. Halogenated Aryl: Non-halogenated analogs (e.g., phenylsulfonyl) show lower binding affinity in preliminary assays, underscoring the role of halogens in target interactions .
Research Findings and Gaps
- Synthetic Accessibility: The 2,5-difluoro derivative is synthetically accessible via sulfonylation of 2,5-difluorobenzenesulfonyl chloride and subsequent coupling to ethyl 4-aminobenzoate .
- Biological Data: Limited public data exist on its activity.
- Comparative Studies : The 4-chloro analog (CAS 640264-66-0) demonstrated moderate kinase inhibition in unpublished screens, hinting at structure-activity relationships (SAR) worth exploring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
